molecular formula C10H15Cl2N B3075588 N-(4-Chlorobenzyl)-1-propanamine hydrochloride CAS No. 103275-32-7

N-(4-Chlorobenzyl)-1-propanamine hydrochloride

Cat. No.: B3075588
CAS No.: 103275-32-7
M. Wt: 220.14 g/mol
InChI Key: ADTAQRLDIYKEEM-UHFFFAOYSA-N
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Description

N-(4-Chlorobenzyl)-1-propanamine hydrochloride (CAS 103275-32-7) is a secondary amine salt characterized by a propylamine backbone substituted with a 4-chlorobenzyl group. Its molecular formula is C₁₀H₁₅Cl₂N, with a molecular weight of 220.14 g/mol (adjusted for Cl substitution based on similar compounds) . The chlorine atom at the para position of the benzyl ring introduces electron-withdrawing effects, influencing its physicochemical properties and reactivity. This compound is commonly used in pharmaceutical research, particularly in the synthesis of probes targeting receptors like REV-ERBα .

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN.ClH/c1-2-7-12-8-9-3-5-10(11)6-4-9;/h3-6,12H,2,7-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADTAQRLDIYKEEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC=C(C=C1)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chlorobenzyl)-1-propanamine hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with 1-propanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(4-Chlorobenzyl)-1-propanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield primary amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl chloride position, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in organic solvents.

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-(4-Chlorobenzyl)-1-propanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Chlorobenzyl)-1-propanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with N-(4-Chlorobenzyl)-1-propanamine hydrochloride, differing in substituents on the benzyl ring or the amine backbone:

N-(4-Ethylbenzyl)-1-propanamine Hydrochloride

  • Molecular Formula : C₁₂H₂₀ClN
  • Molecular Weight : 214 g/mol
  • LogP : 3.60
  • Key Differences : Replacement of the chloro group with an ethyl group (electron-donating) increases lipophilicity (LogP 3.60 vs. ~3.0 for chloro analog) and may reduce polarity. This substitution enhances metabolic stability but could decrease receptor-binding affinity in certain targets .

N-(4-Fluorobenzyl)-1-propanamine Hydrochloride

  • Molecular Formula : C₁₀H₁₅ClFN
  • Molecular Weight : 207.69 g/mol
  • Fluorinated analogs often exhibit enhanced bioavailability and CNS penetration .

N-(2-Ethoxybenzyl)-1-propanamine Hydrochloride

  • Molecular Formula: C₁₃H₂₂ClNO
  • Molecular Weight : 243.78 g/mol
  • Key Differences : The ethoxy group introduces strong electron-donating effects, increasing LogP (~4.0) and altering metabolic pathways (e.g., resistance to oxidative degradation). This analog is prioritized in prodrug design .

Table 1: Comparative Data for this compound and Analogs

Property N-(4-Chlorobenzyl)-1-propanamine HCl N-(4-Ethylbenzyl)-1-propanamine HCl N-(4-Fluorobenzyl)-1-propanamine HCl N-(2-Ethoxybenzyl)-1-propanamine HCl
Molecular Weight 220.14 214 207.69 243.78
LogP ~3.0 3.60 ~2.8 ~4.0
Melting Point Not reported Not reported 181–183°C (similar fluorinated compounds) Not reported
Synthetic Yield 28–59% (similar methods) 95% purity 71% (fluorinated analogs) Supplier-dependent
Key Applications REV-ERBα modulation Research intermediates Bioavailability studies Prodrug development

Structural and Functional Insights

  • Electron Effects : Chloro and fluoro substituents (electron-withdrawing) enhance stability against nucleophilic attack but reduce basicity of the amine. Ethyl and ethoxy groups (electron-donating) increase amine basicity and lipophilicity .
  • Pharmacological Impact :
    • Chloro-substituted analogs (e.g., N-(4-Chlorobenzyl)-1-propanamine HCl) show higher binding affinity to REV-ERBα (IC₅₀ ~100 nM) compared to ethyl analogs (IC₅₀ >1 µM) .
    • Fluorinated derivatives exhibit improved blood-brain barrier permeability, making them candidates for CNS-targeted therapies .

Biological Activity

N-(4-Chlorobenzyl)-1-propanamine hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C10H14ClN·HCl
  • Molecular Weight : Approximately 217.71 g/mol
  • Structure : The compound features a propanamine group linked to a 4-chlorobenzyl moiety, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may function as an inhibitor or modulator, influencing biochemical pathways related to neurotransmitter metabolism. This interaction can lead to altered levels of neurotransmitters in the brain, which is particularly relevant for neurological applications.

Biological Activities

Research indicates several potential biological activities associated with this compound:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial activity, although specific mechanisms and efficacy against various pathogens require further investigation.
  • Anticancer Potential : The compound has been explored for its anticancer properties, showing promise in inhibiting the proliferation of certain cancer cell lines. Its structural attributes allow it to interact with cellular mechanisms involved in tumor growth.
  • Neurological Effects : Due to its influence on neurotransmitter systems, this compound is being investigated for potential antidepressant and antipsychotic effects.

Case Studies and Research Findings

  • Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells. For example, research focusing on melanoma and cervical cancer cells indicated significant antiproliferative effects, suggesting its potential as an anticancer agent .
  • Neurotransmitter Modulation : Investigations into the compound's effects on neurotransmitter systems have shown that it may modulate serotonin and dopamine levels, which are critical in treating depression and anxiety disorders .
  • Comparative Analysis : When compared with similar compounds such as N-(3-Chlorobenzyl)-1-propanamine hydrochloride and N-(2-Chlorobenzyl)-1-propanamine hydrochloride, this compound exhibits unique properties due to the position of the chlorine atom on the benzyl ring, influencing its reactivity and biological interactions .

Data Table: Comparative Biological Activity

CompoundAntimicrobial ActivityAnticancer ActivityNeurotransmitter Modulation
N-(4-Chlorobenzyl)-1-propanamine HClModerateSignificantYes
N-(3-Chlorobenzyl)-1-propanamine HClLowModerateYes
N-(2-Chlorobenzyl)-1-propanamine HClLowLowNo

Q & A

Q. Q. Why do LCMS retention times (tR) vary for derivatives with minor structural changes?

  • Methodology :
  • HPLC Method Development : Adjust mobile phase (e.g., acetonitrile/water gradient) to improve resolution.
  • LogP Calculations : Correlate tR with hydrophobicity (e.g., nitrothiophene derivatives have higher logP) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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